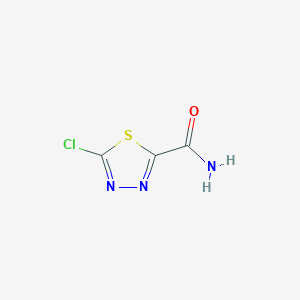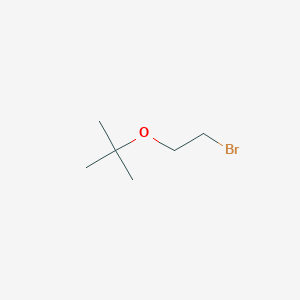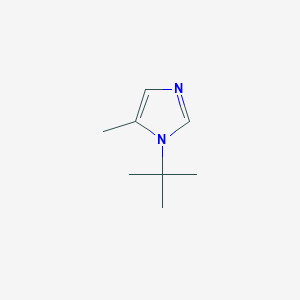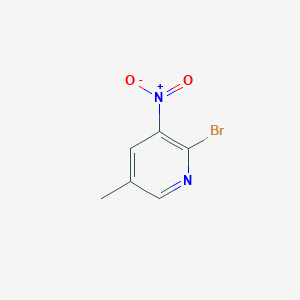
1,2-Bis(2-benzylaminoethoxy)ethane
Vue d'ensemble
Description
“1,2-Bis(2-benzylaminoethoxy)ethane” is a chemical compound with the molecular formula C20H28N2O2 . It contains 53 bonds in total, including 25 non-H bonds, 12 multiple bonds, 13 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amines (aliphatic), and 2 ethers (aliphatic) .
Synthesis Analysis
The synthesis of “1,2-Bis(2-benzylaminoethoxy)ethane” and its analogues is a significant area of research. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis (diphenylphosphino)ethane analogues via radical difunctionalization of ethylene has been reported . This method is guided by the computational analysis with the artificial force induced reaction (AFIR) method, a quantum chemical calculation-based automated reaction path search tool .Molecular Structure Analysis
The molecular structure of “1,2-Bis(2-benzylaminoethoxy)ethane” includes 2 secondary amines (aliphatic) and 2 ethers (aliphatic) . The compound is characterized by a high number of rotatable bonds (13 in total), which may influence its physical and chemical properties .Physical And Chemical Properties Analysis
“1,2-Bis(2-benzylaminoethoxy)ethane” has a molecular weight of 328.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a high number of rotatable bonds (13 in total) .Applications De Recherche Scientifique
Atmospheric Chemical Reaction Studies
Although not directly related to BisBEE, a similar compound, 1,2-bis (2,4,6-tribromophenoxy) ethane (BTBPE), has been studied for its atmospheric chemical reaction mechanism and kinetics . This suggests that BisBEE could potentially have similar applications in atmospheric chemistry research.
Safety and Hazards
Safety data sheets suggest that “1,2-Bis(2-benzylaminoethoxy)ethane” should be handled with care. Users are advised to wear suitable protective equipment, prevent the generation of vapor or mist, and avoid contact with skin, eyes, and clothing . It is also recommended to use ventilation and local exhaust if vapor or aerosol will be generated .
Propriétés
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-7-19(8-4-1)17-21-11-13-23-15-16-24-14-12-22-18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGBHFZAGTXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503988 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-benzylaminoethoxy)ethane | |
CAS RN |
66582-26-1 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-benzylaminoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)








